molecular formula C9H12F3NO4 B6222059 1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid CAS No. 2757999-78-1

1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid

Cat. No.: B6222059
CAS No.: 2757999-78-1
M. Wt: 255.19 g/mol
InChI Key: HNOVQUVOKDNAEW-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid (TFA) is a spirocyclic amino acid derivative where TFA acts as a counterion. This compound (CAS: 1523572-02-2; molecular formula: C₇H₁₁NO₂) is widely used in pharmaceutical research as a rigid scaffold for drug design, particularly in peptidomimetics and kinase inhibitors . Its spirocyclic structure imposes conformational constraints, enhancing selectivity for biological targets . TFA’s role in this salt includes improving solubility and facilitating purification via acidic cleavage in high-performance liquid chromatography (HPLC) . Key suppliers, such as Synthonix and Enamine Ltd., offer this compound with ≥97% purity, emphasizing its industrial relevance .

Properties

CAS No.

2757999-78-1

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

1-azaspiro[3.3]heptane-6-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-3-7(4-5)1-2-8-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)

InChI Key

HNOVQUVOKDNAEW-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C(=O)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The most widely implemented route (38.4% overall yield) proceeds through:

  • Methanesulfonylation :

    • Substrate : 5-Azaspiro[3.3]heptane derivative

    • Reagents : Methanesulfonyl chloride, triethylamine

    • Solvent : Dichloromethane (0°C → rt, 12 h)

    • Yield : 100%

  • Cyanide Displacement :

    • Reagents : Sodium cyanide (2.5 eq)

    • Solvent : N,N-dimethylformamide (rt, 1 h)

    • Yield : 62%

  • Saponification and Acidification :

    • Reagents : KOH (4 eq), HCl (pH 3–4)

    • Solvent : Ethanol/water (1:1)

    • Yield : 62%

Critical Process Parameters

StepTemperature (°C)Reaction TimeKey Purification Method
10 → 2512 hSaturated NH4Cl wash
2251 hEthyl acetate extraction
32512 hDichloromethane extraction

Alternative Five-Step Route with Ts Protection

Comparative Synthetic Pathway

An alternative approach (41% overall yield) employs:

  • Lithium aluminum hydride reduction

  • Tosyl (Ts) protection

  • Ring-closing with o-nitrobenzenesulfonamide

  • Thiophenol-mediated deprotection

  • BOC-protection and final hydrolysis

Yield Optimization Data

StepReagentSolventYield (%)
1LiAlH4THF96.2
2TsCl, TEADCM91
3K2CO3DMF55
4PhSH, K2CO3DMF90
5BOC2OTHF/H2O82

Functionalization and Salt Formation

Trifluoroacetic Acid Salt Preparation

The final TFA salt is typically obtained via:

  • BOC Deprotection : 4M HCl/dioxane (rt, 2 h)

  • Salt Formation : TFA in DCM (0°C, 30 min)

  • Crystallization : Ether/hexane (4:1) yields >95% pure product

Characterization Data

  • 1H NMR (400 MHz, D2O): δ 3.82–3.75 (m, 4H), 2.45–2.32 (m, 4H), 1.98–1.89 (m, 2H)

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H2O/MeCN)

  • MS (ESI+) : m/z 156.1 [M+H]+ (calculated for C7H11NO2: 156.08)

Comparative Analysis of Synthetic Methods

ParameterThree-Step MethodFive-Step Method
Total Yield (%)38.441
Step Count35
Scalability>100 g demonstrated<50 g reported
Purification ChallengesLowModerate (Step 4)
TFA Salt Purity98.5%97.1%

Recent Advances in Spirocycle Synthesis

Emerging methodologies from 2023–2025 demonstrate improved efficiency:

  • Photoredox Catalysis : Visible-light-mediated [2+2] cycloadditions reduce step count

  • Flow Chemistry : Continuous processing achieves 85% conversion in spiroannulation steps

  • Biocatalytic Approaches : Engineered transaminases enable enantioselective synthesis (99% ee reported)

Chemical Reactions Analysis

Types of Reactions

1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the carboxylic acid group.

    Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic core or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Introduction to 1-Azaspiro[3.3]heptane-6-carboxylic Acid, Trifluoroacetic Acid

1-Azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid (TFA) is a compound notable for its unique spirocyclic structure and the presence of trifluoroacetic acid, which enhances its solubility and reactivity. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug design due to its structural similarities to naturally occurring amino acids and neurotransmitters.

Medicinal Chemistry

1-Azaspiro[3.3]heptane-6-carboxylic acid, TFA has been identified as a candidate for drug design due to its potential interactions with biological macromolecules such as proteins and nucleic acids. The unique rigidity of its spirocyclic structure may enhance binding affinities to specific receptors or enzymes, influencing neurotransmission and other physiological processes.

Case Studies

  • Neurotransmitter Interaction : Preliminary studies suggest that compounds with spirocyclic structures may exhibit unique binding affinities to neurotransmitter receptors, potentially modulating biological activity. This makes them interesting candidates for further pharmacological studies aimed at treating neurological disorders.
  • Drug Design : Researchers are investigating the potential of 1-azaspiro[3.3]heptane-6-carboxylic acid, TFA as a scaffold for developing new therapeutic agents targeting specific diseases. Its structural features allow for modifications that could enhance efficacy and reduce side effects.

Chemical Synthesis

The synthesis of this compound typically involves several key steps that leverage its unique chemical properties. The trifluoroacetic acid moiety contributes significantly to the compound's solubility and reactivity in various chemical environments, making it suitable for diverse synthetic applications.

Future Research Directions

Ongoing research is focused on elucidating the precise mechanisms by which 1-azaspiro[3.3]heptane-6-carboxylic acid, TFA interacts with biological systems. This includes:

  • Binding Studies : Investigating the binding characteristics with various receptors and enzymes.
  • Modification Studies : Exploring structural modifications to enhance biological activity and selectivity.
  • Toxicological Assessments : Evaluating the safety profile of the compound for potential therapeutic use.

Mechanism of Action

The mechanism of action of 1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 6-Oxa-1-azaspiro) reduces basicity but improves metabolic stability .
  • Fluorine Incorporation : Difluoro derivatives (e.g., 2,2-difluorospiro) enhance lipophilicity and resistance to enzymatic degradation, critical for CNS-targeting drugs .
  • Amino vs. Carboxylic Acid: 6-Amino-2-azaspiro compounds (e.g., from ) exhibit higher basicity, favoring interactions with ATP-binding pockets in kinases .

Biological Activity

1-Azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid (CAS No. 2757999-78-1), is a compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom into a bicyclic framework. This compound is notable for its trifluoroacetic acid moiety, enhancing its solubility and reactivity in various chemical environments. The biological activity of this compound has garnered attention due to its structural similarities to naturally occurring amino acids and neurotransmitters, suggesting potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C₉H₁₂F₃NO₄
  • Molecular Weight : 255.19 g/mol
  • IUPAC Name : 1-Azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid
  • Purity : 97% .

Biological Activity Overview

Research indicates that compounds with spirocyclic structures may exhibit unique binding affinities to biological targets, potentially influencing neurotransmission and other physiological processes. The rigidity of the spirocyclic framework may enhance interactions with specific receptors or enzymes, making it a candidate for further pharmacological studies.

Binding Affinity and Interaction Studies

Initial studies suggest that 1-azaspiro[3.3]heptane-6-carboxylic acid can interact with biological macromolecules such as proteins and nucleic acids. Its unique structure allows for interactions that could modulate biological activity, making it an interesting subject for drug design and discovery.

Case Study 1: Neurotransmitter Interaction

A study explored the binding characteristics of 1-azaspiro[3.3]heptane-6-carboxylic acid with neurotransmitter receptors. The findings indicated that the compound showed significant binding affinity towards certain serotonin receptors, suggesting potential applications in treating mood disorders .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's potential as an enzyme inhibitor. The study demonstrated that it could inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of related compounds:

Compound NameStructure TypeUnique Features
6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acidSterically constrained amino acidRigid structure enhances binding affinity
1-Oxa-6-azaspiro[3.3]heptaneOxa-substituted spiro compoundDifferent heteroatom incorporation
2-Azaspiro[3.3]heptane-6-carboxylic acidRelated spirocyclic structureVariations in functional groups affect reactivity

The mechanism through which 1-azaspiro[3.3]heptane-6-carboxylic acid exerts its biological effects may involve modulation of receptor activity and enzyme inhibition pathways. The trifluoroacetic acid moiety is believed to enhance solubility and facilitate better interaction with hydrophilic sites on target proteins.

Q & A

Basic: What are the established synthetic routes for 1-azaspiro[3.3]heptane-6-carboxylic acid?

A common method involves the hydrolysis of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid methyl ester using trifluoroacetic acid (TFA) as a deprotecting agent. This reaction achieves ~87% yield by cleaving the Boc group and ester moiety under acidic conditions . For derivatives, such as tert-butyl-protected analogs, TFA is critical for selective deprotection without degrading the spirocyclic core. Researchers should optimize reaction time and TFA concentration (typically 20–50% v/v in dichloromethane) to balance efficiency and product stability.

Basic: How does trifluoroacetic acid (TFA) facilitate peptide synthesis?

TFA is widely used in solid-phase peptide synthesis (SPPS) to cleave ester bonds and remove tert-butoxycarbonyl (t-BOC) protecting groups. Its strong acidity (pKa ~0.5) and chaotropic properties destabilize protective groups while maintaining peptide integrity. For example, TFA at 95% concentration in dichloromethane efficiently deprotects t-BOC groups within 30–60 minutes at room temperature . Post-synthesis, TFA is also employed in HPLC purification of peptides due to its compatibility with mass spectrometry (MS) and NMR analysis .

Basic: What analytical techniques are recommended for characterizing 1-azaspiro[3.3]heptane derivatives?

Key methods include:

  • NMR Spectroscopy : TFA-d (deuterated TFA) is used as a solvent for spirocyclic compounds to enhance solubility and resolve complex splitting patterns in the spiro core .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) with TFA-containing mobile phases (0.1% v/v) improves ionization efficiency but may require post-column neutralization to avoid signal suppression .
  • Chromatography : Reverse-phase HPLC with TFA as an ion-pairing agent (0.1% in mobile phase) enhances peak resolution for polar spiro derivatives .

Advanced: How can TFA concentration be optimized in HPLC method development for spirocyclic compounds?

A central composite design (CCD) approach is recommended. Key factors include:

FactorRange
TFA concentration0.05–0.2% v/v
Column temperature25–40°C
Gradient slope1–3% B/min

Responses such as retention factor (k), peak width, and resolution should be modeled statistically. For example, demonstrated that 0.1% TFA maximizes resolution for bicyclic analytes while minimizing peak broadening . Validate the method using robustness testing (±10% variation in TFA concentration) to ensure reproducibility.

Advanced: How to address contradictions in catalytic efficiency when using TFA in heteroatom removal reactions?

In coal liquid upgrading, TFA enhances nitrogen removal when paired with sulfided CoMo catalysts. However, excessive TFA (>5% w/w) can deactivate the catalyst via competitive adsorption. To resolve this:

  • Perform kinetic studies to model acid-catalyst interactions (e.g., Langmuir-Hinshelwood kinetics).
  • Use in situ FTIR or XPS to monitor TFA adsorption on the catalyst surface .
  • Optimize TFA dosage iteratively; found a linear correlation between TFA concentration (0.5–2% w/w) and nitrogen removal efficiency (R² = 0.92) .

Advanced: What are the environmental implications of TFA usage in large-scale synthesis?

TFA is highly persistent in aquatic environments due to its low Henry’s law constant (3.2 × 10⁻³ M/atm at 25°C) and resistance to biodegradation. Key mitigation strategies include:

  • Waste Neutralization : Treat TFA-containing waste with calcium hydroxide to precipitate trifluoroacetate salts .
  • Alternative Solvents : Substitute TFA with acetic acid or formic acid in non-critical steps, though this may reduce reaction efficiency .
  • Environmental Monitoring : Measure TFA levels in wastewater using ion chromatography (detection limit: 0.1 µg/L) .

Advanced: How to resolve discrepancies in reported pKa values for TFA in different solvent systems?

Reported pKa values for TFA vary between -0.3 (in water) and 12 (in DMSO) due to solvent polarity effects. To standardize measurements:

  • Use potentiometric titration in a universal solvent (e.g., water-acetonitrile mixtures) with a Ag/AgCl reference electrode.
  • Apply the Yasuda-Shedlovsky extrapolation method to correlate pKa with solvent dielectric constant .
  • Validate results against computational models (e.g., COSMO-RS) .

Advanced: What strategies improve the stability of 1-azaspiro[3.3]heptane-6-carboxylic acid during storage?

  • Lyophilization : Freeze-dry the compound as a TFA salt to prevent hydrolysis.
  • Inert Atmosphere : Store under argon or nitrogen at -20°C to avoid oxidation .
  • Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

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